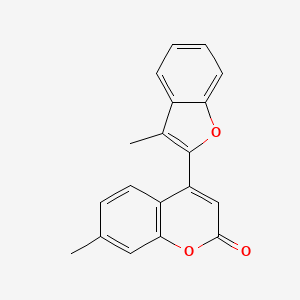

7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-methyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)21-17(14)9-11)19-12(2)13-5-3-4-6-16(13)22-19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJJIOZQIZLTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

Coupling with Chromenone: The benzofuran intermediate is then coupled with a chromenone precursor under specific conditions, such as using a base and a suitable solvent.

Methylation: The final step involves methylation at the desired positions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions could target the chromenone ring, potentially converting it to a dihydro derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromenones.

Scientific Research Applications

“7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one” may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Comparative Insights:

Substituent Position and Activity: The benzofuran group at position 4 in the target compound likely enhances π-π interactions with biological targets compared to phenyl or trifluoromethyl substituents .

Electronic Effects: Trifluoromethyl (CF₃) groups (e.g., ) are strongly electron-withdrawing, altering electronic density and photophysical properties, making them suitable for non-biological applications like solar cells.

Biological Activity: The imidazo-thiazole substituent at position 3 () demonstrates that minor structural changes can redirect activity toward specific viral targets, highlighting the importance of substituent versatility. Epoxide-containing derivatives () exhibit antileishmanial activity, suggesting that oxidative substituents may synergize with coumarin’s inherent pro-oxidant mechanisms .

Synthetic Accessibility :

- Derivatives with propynyloxy groups () are synthesized via straightforward alkylation reactions, whereas benzofuran-containing compounds may require multi-step coupling, impacting scalability .

Biological Activity

7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, a synthetic organic compound belonging to the chromenone class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features that combine chromenone and benzofuran moieties, potentially conferring distinct biological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.31 g/mol. The compound's structure can be depicted as follows:

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with benzofuran structures have shown enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-methyl... | A549 | 12.5 | Apoptosis induction |

| 4-(3-Hydroxy...) | MCF7 | 8.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, chromenone derivatives have been evaluated for their antimicrobial properties. Studies show that certain analogs possess activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 7-methyl... | Staphylococcus aureus | 32 |

| 4-(3-Hydroxy...) | Escherichia coli | >64 |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various cellular targets, including enzymes involved in metabolic pathways and receptors linked to cell signaling. This interaction could lead to modulation of gene expression related to cell growth and apoptosis .

Study on Anticancer Activity

A recent study explored the effects of structurally similar compounds on cancer cell lines. The study found that modifications in the benzofuran moiety significantly influenced the cytotoxicity profiles. For example, introducing electron-donating groups enhanced the anticancer activity, suggesting a structure–activity relationship that could guide future drug development efforts .

Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various chromenone derivatives against multidrug-resistant strains. The results indicated that specific substitutions at the benzofuran position improved activity against resistant strains, highlighting the potential for developing new antimicrobial agents from this chemical class .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzofuran and chromen-2-one precursors. For example, Claisen-Schmidt condensation or Suzuki-Miyaura cross-coupling can introduce substituents at the 4-position of the chromen-2-one core. Optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical for yield and purity. Post-synthetic modifications, such as hydroxylation or alkylation, may follow to fine-tune functional groups .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and confirm substitution patterns. 2D NMR (COSY, HSQC) helps assign overlapping signals in the benzofuran and chromenone moieties.

- IR : Focus on carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) to validate structural motifs.

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation. Fragmentation patterns can distinguish between isomers .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme Inhibition : Fluorometric assays for cholinesterases (AChE/BChE) or kinases. Always include positive controls (e.g., donepezil for AChE) and validate via dose-response curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data Collection : Optimize crystal mounting (low-temperature N2 stream) to minimize disorder.

- Refinement : Apply restraints for disordered substituents (e.g., methyl groups). Validate via R-factor convergence (<5%) and electron density maps.

- Validation : Cross-check with DFT-optimized geometries to resolve bond-length/angle discrepancies .

Q. What computational strategies (DFT/TDDFT) predict photophysical properties for fluorescence applications?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model ground-state structures.

- Excited States : Apply TDDFT with CAM-B3LYP to calculate absorption/emission wavelengths.

- Solvent Effects : Include PCM models (e.g., ethanol) to simulate experimental conditions. Compare with UV-Vis and fluorescence spectra for validation .

Q. How can structural modifications enhance multitarget activity (e.g., AChE/MAO-B inhibition)?

- Methodological Answer :

- Core Replacement : Substitute the chromen-2-one scaffold with bioisosteres (e.g., 2-quinolone) to improve binding affinity.

- Functionalization : Introduce trifluoromethyl or methoxy groups at positions 2 and 7 to enhance lipophilicity and π-π stacking.

- Activity Profiling : Test derivatives against enzyme panels and use molecular docking (AutoDock Vina) to identify key interactions (e.g., with AChE catalytic triad) .

Q. How to address contradictions in biological data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, enzyme sources, and incubation times.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate via orthogonal assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.